

Ibrexafungerp CARES trial Candida auris infection protocol

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Compound Focus: Ibrexafungerp

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Candida auris: The Treatment Challenge

Candida auris is a formidable emerging pathogen posing a serious global health threat due to its:

- **High Mortality:** Associated with mortality rates ranging from **30% to 78%** in invasive infections [1].
- **Multidrug Resistance:** A significant proportion of isolates show resistance to fluconazole (often >90%) and amphotericin B, with increasing reports of resistance to echinocandins—the current first-line therapy [1] [2].
- **Environmental Persistence:** It can persist on environmental surfaces in healthcare settings, leading to difficult-to-control outbreaks [1].

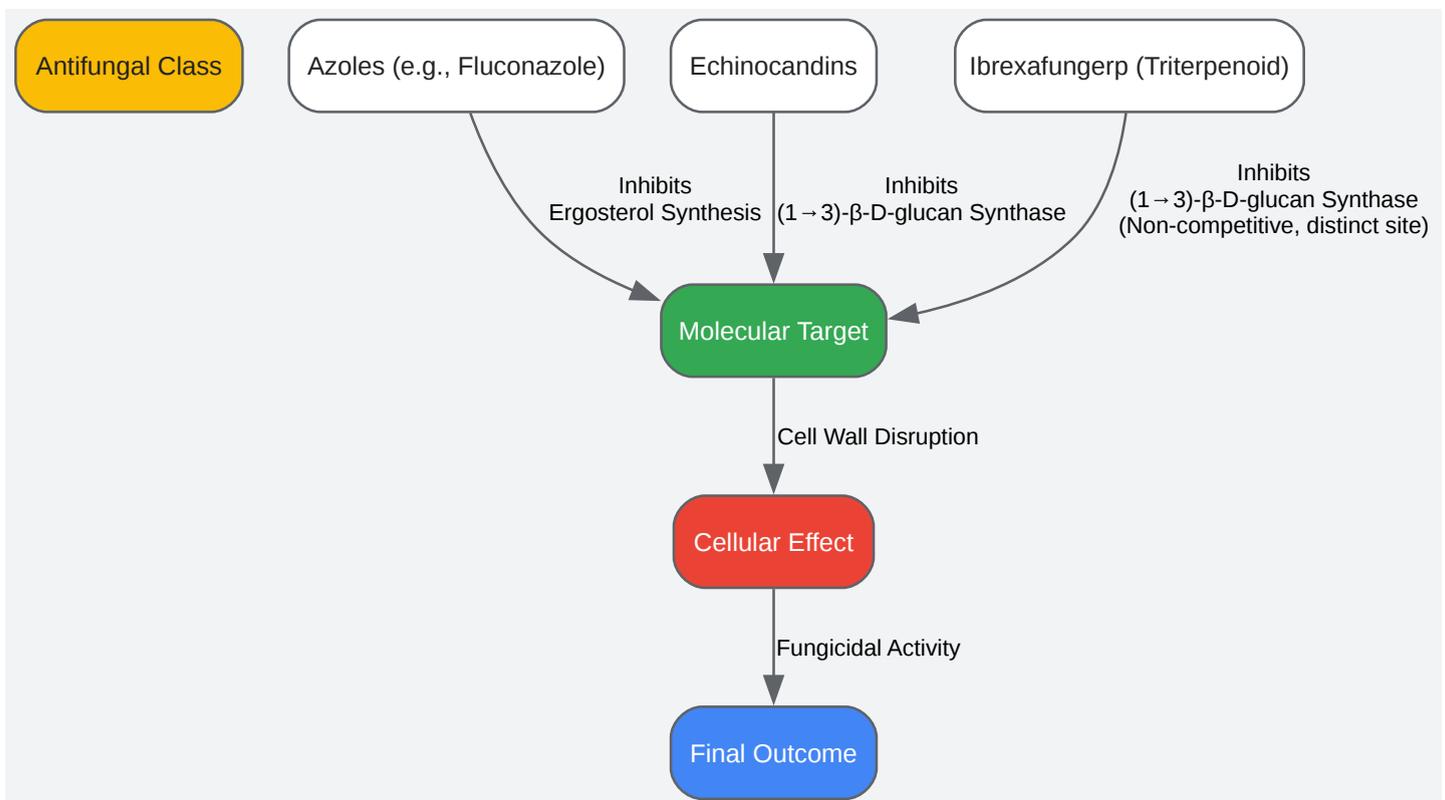
This resistance profile creates an urgent need for new antifungal agents, particularly those with novel mechanisms of action to which *C. auris* has not developed widespread resistance.

Introduction to Ibrexafungerp

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy [1] [3]. Its key characteristics are summarized below.

Feature	Description
Drug Class	First-in-class triterpenoid [1] [4].
Mechanism of Action	Inhibits (1 → 3)-β-D-glucan synthase, a key enzyme for fungal cell wall synthesis, leading to fungicidal activity [1] [3].
Structural Note	Structurally distinct from echinocandins; binds to a partially overlapping but non-identical site on the target enzyme [1].
Significance	Offers a lower potential for cross-resistance with echinocandins and is the first oral agent available with this mechanism of action [1] [3].
Approval Status	FDA-approved for vulvovaginal candidiasis (VVC); under investigation for invasive infections including <i>C. auris</i> [3].

The following diagram illustrates the unique mechanism of action of **ibrexafungerp** and its position relative to other antifungal classes.



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The CARES Clinical Trial Protocol

The "Candidiasis Caused by *Candida Auris*" (CARES) trial (NCT03363841) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of oral **ibrexafungerp** in patients with documented *C. auris* infections [5].

Detailed Study Design

- **NCT Number:** NCT03363841 [5]
- **Phase:** 3 [5]
- **Status:** Completed [5]
- **Design:** Multicenter, open-label, single-arm, non-comparator study [5].
- **Purpose:** To evaluate **ibrexafungerp** as an emergency use treatment where long-term intravenous therapy was not feasible or desirable [5].

Patient Enrollment Criteria A summary of the key inclusion and exclusion criteria for the CARES trial is provided below.

Category	Criteria
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| **Key Inclusion** | • Adults ≥ 18 years. • Documented candidiasis/candidemia caused by *C. auris* (positive culture within 7 days of screening). • Ability to take medication orally or via feeding tube. • On IV antifungals where long-term IV therapy is not feasible/desirable [5]. | | **Key Exclusion** | • Central nervous system (CNS) involvement of fungal disease. • Uncontrolled infection source (e.g., persistent catheter/device/abscess). • Hemodynamic instability requiring vasopressor support. • Severe abnormal liver tests (AST/ALT $>10x$ ULN, bilirubin $>5x$ ULN). • APACHE score >16 [5]. |

Dosing & Treatment Regimen The standardized dosing protocol used in the CARES trial is as follows [6]:

- **Loading Dose:** 750 mg orally, twice daily (BID) for the first 2 days.
- **Maintenance Dose:** 750 mg orally, once daily (QD) thereafter.
- **Treatment Duration:** Up to 90 days, with a follow-up visit 6 weeks after the end of therapy [5] [6].

Efficacy & Supporting Data

Evidence from the CARES trial and preclinical studies strongly supports the activity of **ibrexafungerp** against *C. auris*.

Clinical Efficacy in the CARES Trial An interim analysis of the CARES trial showed promising results. In an early cohort of 10 patients who completed therapy, **8 achieved clearance of their *C. auris* infection** [6]. On a broader aggregate basis, which included 74 treated patients, oral **ibrexafungerp** provided **clinical benefits in 86.5% of patients** (64 out of 74), with 46 achieving a complete or partial response and 18 achieving a stable disease response [6].

In Vitro Susceptibility Data **Ibrexafungerp** demonstrates consistent and potent activity against *C. auris* in the laboratory.

- One study of over 400 *C. auris* isolates reported **MIC₅₀ and MIC₉₀ values of 0.5 µg/mL and 1.0 µg/mL**, respectively [1].
- Another study of 54 isolates found an MIC range of **0.25 to 2 µg/mL**, with both MIC₅₀ and MIC₉₀ at **1 µg/mL** [4].
- Notably, **ibrexafungerp** retains activity against *C. auris* isolates that have developed resistance to echinocandins through mutations in the **FKS** gene [1] [4].

In Vivo Efficacy in a Murine Model Supporting the clinical findings, a study in neutropenic mice infected with *C. auris* demonstrated that **ibrexafungerp** was effective even when treatment was delayed by 24 hours [4].

- **Survival:** Doses of 30 mg/kg and 40 mg/kg orally twice daily resulted in a **significant improvement in survival** compared to the control group.
- **Fungal Burden:** Treatment led to a **dose-dependent reduction** in fungal load in the kidneys [4].

The following workflow synthesizes the key stages of evidence generation for **ibrexafungerp**, from basic research to clinical application.



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Conclusion

Ibrexafungerp addresses a critical unmet need in the management of multidrug-resistant *Candida auris* infections. The CARES trial protocol provides a clear and validated framework for its use in a targeted patient population. As an oral drug with a novel mechanism, fungicidal activity, and demonstrated efficacy in both preclinical and early clinical settings, **ibrexafungerp** is positioned to become a vital tool for treating these challenging infections, especially in cases involving echinocin-resistant strains or where long-term intravenous therapy is not feasible.

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